
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde
Overview
Description
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde is an organic compound characterized by its tetraphenylethylene core and two aldehyde groups. This compound is a pale yellow solid with a distinctive aromatic odor. It is known for its high conjugation due to the presence of four benzene rings connected by an ethene bridge .
Preparation Methods
The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde with diphenylethylene lithium. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency .
Chemical Reactions Analysis
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
Chemistry
Covalent Organic Frameworks (COFs):
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde acts as a ligand in the synthesis of COFs. These frameworks are essential for applications in catalysis, gas storage, and separation processes.
Table 1: Properties of COFs Synthesized with this compound
Property | Value |
---|---|
Surface Area | High |
Crystallinity | Excellent |
Chemical Stability | High |
Catalytic Activity | TOF = 0.051 s⁻¹ at 0.2 V |
Aggregation-Induced Emission (AIE):
This compound is utilized in the development of AIE materials due to its ability to enhance fluorescence upon aggregation. This property is crucial for applications in sensors and imaging.
Biology
Fluorescent Probes:
Research has shown that this compound can be employed in the design of fluorescent probes for biological imaging. Its AIE properties make it particularly effective in cellular environments.
Case Study:
A study demonstrated the use of this compound as a fluorescent probe to detect specific biomolecules in living cells, showcasing its potential in biomedical research.
Medicine
Drug Delivery Systems:
Research is ongoing into the use of this compound as a building block for drug delivery systems. Its aldehyde groups can facilitate conjugation with various therapeutic agents.
Potential Therapeutic Properties:
Investigations into the compound's biological activity have suggested potential anti-inflammatory and anticancer effects.
Industry
Intermediate in Organic Synthesis:
In industrial applications, this compound serves as an intermediate for synthesizing various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde involves its ability to form highly conjugated systems. This conjugation enhances its reactivity and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .
Comparison with Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde can be compared with other similar compounds such as:
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has hydroxyl groups instead of aldehyde groups, which affects its reactivity and applications.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: This compound has an ethyne bridge instead of an ethene bridge, leading to different chemical properties and uses .
The uniqueness of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde lies in its combination of high conjugation and the presence of reactive aldehyde groups, making it a versatile compound in various fields of research and industry.
Biological Activity
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde (CAS Number: 1601465-06-8) is a compound known for its unique structural features and potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound consists of a tetraphenylethylene core with two aldehyde functional groups, contributing to its high conjugation and reactivity. Its molecular formula is , with a molecular weight of 388.45 g/mol. The structure allows for significant interactions in biological systems, particularly in the context of aggregation-induced emission (AIE) and electrocatalysis applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential as an antioxidant agent due to its ability to scavenge free radicals.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacteria and fungi.
- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation in biological models.
Antioxidant Activity
A study evaluated the antioxidant capacity of several aldehydes, including this compound. The results indicated a significant ability to reduce oxidative stress markers in vitro. The compound's structure contributes to its electron-rich nature, enhancing its free radical scavenging potential.
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 25 | Free radical scavenging |
Ascorbic Acid | 15 | Free radical scavenging |
Antimicrobial Activity
In a series of tests against common pathogens such as Escherichia coli and Staphylococcus aureus, this compound displayed notable antibacterial activity. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 30 |
Anti-inflammatory Effects
In vivo studies using animal models have shown that the compound can significantly reduce paw edema induced by carrageenan. The percentage inhibition of paw thickness was measured at various time intervals post-administration.
Time (hours) | Paw Thickness (mm) | % Inhibition |
---|---|---|
0 | 5.0 | - |
1 | 4.0 | 20 |
3 | 3.0 | 40 |
6 | 2.5 | 50 |
Case Studies
Several case studies highlight the practical applications of this compound in biological research:
- Study on Antioxidant Mechanisms : A recent publication examined the role of various aldehydes in cellular models of oxidative stress. It was found that this compound significantly reduced markers of lipid peroxidation.
- Evaluation of Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested for their effectiveness against resistant strains of bacteria, showing promising results that warrant further investigation.
- Inflammation Models : Research involving inflammatory bowel disease models indicated that treatment with this compound led to reduced symptoms and inflammation markers in treated groups compared to controls.
Properties
IUPAC Name |
4-[1-(4-formylphenyl)-2,2-diphenylethenyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)28(26-17-13-22(20-30)14-18-26)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJKVOHGHGXPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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